Meta-Substitution on the Benzoic Acid Core: Computed XLogP3-AA and Hydrogen Bond Donor Availability Compared with 2- and 4-Regioisomers
The 3-substitution pattern in 3-[(3-methylbenzene-1-sulfonyl)amino]benzoic acid yields a computed XLogP3-AA of 2.3, distinguishing it from 2-substituted regioisomers that can form intramolecular hydrogen bonds between the carboxylic acid OH and the sulfonamide oxygen, effectively reducing the number of available intermolecular hydrogen bond donors [1]. This meta-configuration preserves both the sulfonamide NH (pKa ~10–11 estimated) and the carboxylic acid OH (pKa ~4) as fully available hydrogen bond donors for intermolecular target engagement, whereas 2-substituted analogs may lose one donor to intramolecular bonding [2].
| Evidence Dimension | Effective hydrogen bond donor (HBD) count available for intermolecular interactions |
|---|---|
| Target Compound Data | 2 HBD (both available for intermolecular engagement); XLogP3-AA = 2.3; 5 HBA; 4 rotatable bonds [1] |
| Comparator Or Baseline | 2-(Arylsulfonamido)benzoic acid scaffold: potential intramolecular H-bonding reduces effective HBD count from 2 to 1 [2]; 4-(Arylsulfonamido)benzoic acid: retains 2 HBD but with different spatial orientation of the acid relative to the sulfonamide |
| Quantified Difference | Predicted: 3-substituted retains 2 effective HBD vs. 1 effective HBD for 2-substituted analogs (qualitative inference from structural analysis) [2] |
| Conditions | Computed descriptors from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); structural inference from published LSD1 inhibitor SAR [REFS-1, REFS-2] |
Why This Matters
The availability of both hydrogen bond donors in the 3-substituted regioisomer may be critical for biological targets requiring bidentate H-bond interactions, making this specific regioisomer scientifically non-interchangeable with 2-substituted analogs in procurement for SAR studies.
- [1] PubChem Compound Summary for CID 16785191, 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid. National Center for Biotechnology Information, U.S. National Library of Medicine, 2024. View Source
- [2] Ota, Y., Suzuki, T., Miyata, N., et al. (2022). Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry, 244, 114822. View Source
